molecular formula C15H24N2O7S B1674225 Lactacystin CAS No. 133343-34-7

Lactacystin

Cat. No. B1674225
M. Wt: 376.4 g/mol
InChI Key: DAQAKHDKYAWHCG-AFGIITKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The target of lactacystin was subsequently found to be the proteasome on the basis of its affinity for certain catalytic subunits of the proteasome . Lactacystin was the first non-peptidic proteasome inhibitor discovered and is widely used as a research tool in biochemistry and cell biology .


Synthesis Analysis

A formal, stereocontrolled synthesis of lactacystin has been completed from t-Bu-O-L-serine, providing the key intermediate 13, also useful for the generation of a range of C-9 analogues . A total synthesis of the novel neurotrophic agent (+)-lactacystin has been achieved in 11 steps and 14% overall yield from (2R,3S)-3-hydroxyleucine .


Molecular Structure Analysis

The molecular structure of Lactacystin can be interacted with in a 3D model . The molecular formula of Lactacystin is C15H24N2O7S .


Chemical Reactions Analysis

Lactacystin is a specific proteasome inhibitor that blocks the hydrolysis of intracellular proteins by ubiquitin/proteasome system inhibition .


Physical And Chemical Properties Analysis

Lactacystin has a molecular weight of 376.42 g/mol . It is soluble in water, methanol, DMSO, and pyridine, but insoluble in benzene, ethyl acetate, and chloroform .

Scientific Research Applications

1. Hypertension and Heart Remodeling

  • Application Summary : Lactacystin is used in the study of hypertension and heart remodeling. It is a proteasome inhibitor that interferes with several factors involved in heart remodeling .
  • Methods of Application : The study involved the chronic administration of lactacystin to rats. The effects of lactacystin were compared with those of N G -nitro- l -arginine-methyl ester (L-NAME)- and continuous light-induced hypertension .
  • Results : Lactacystin treatment increased systolic blood pressure (SBP) and induced fibrosis of the left ventricle (LV). The level of oxidative load was preserved or reduced in all three models of hypertension. Nitric oxide synthase (NOS) activity in the LV and kidney was unchanged in the lactacystin group .

2. Oligodendroglial Cell Differentiation

  • Application Summary : Lactacystin is used in the study of oligodendroglial cell (OLGc) differentiation. It is a specific inhibitor of the 26S proteasome .
  • Methods of Application : Lactacystin was added to cultures containing a majority of OLGc. The proteasome–ubiquitin-dependent pathway was explored in the decision of the OLGcs to arrest their proliferation and start differentiation .
  • Results : Addition of lactacystin was found to produce the withdrawal of OLGc from the cell cycle and to induce their biochemical and morphological differentiation, with the appearance of extensive myelin-like sheets .

3. Neurodegenerative Diseases

  • Application Summary : Lactacystin is used in the study of neurodegenerative diseases. It is a proteasome inhibitor that interferes with the degradation of misfolded proteins, which is a common feature of many neurodegenerative diseases .
  • Methods of Application : The study involved the administration of lactacystin to animal models of neurodegenerative diseases. The effects of lactacystin were compared with those of other proteasome inhibitors .
  • Results : Lactacystin treatment was found to exacerbate the symptoms of neurodegenerative diseases in animal models. This suggests that proteasome inhibition could be a potential therapeutic target for the treatment of neurodegenerative diseases .

4. Cancer Research

  • Application Summary : Lactacystin is used in cancer research. It is a proteasome inhibitor that interferes with the degradation of proteins involved in cell cycle regulation and apoptosis, which are often dysregulated in cancer .
  • Methods of Application : The study involved the administration of lactacystin to cancer cell lines. The effects of lactacystin were compared with those of other proteasome inhibitors .
  • Results : Lactacystin treatment was found to inhibit the growth of cancer cells and induce apoptosis. This suggests that proteasome inhibition could be a potential therapeutic strategy for the treatment of cancer .

5. Parkinson’s Disease Research

  • Application Summary : Lactacystin is used in the study of Parkinson’s disease. It is a proteasome inhibitor that interferes with the degradation of alpha-synuclein, a protein that forms clumps in the brains of Parkinson’s patients .
  • Methods of Application : The study involved the administration of lactacystin to animal models of Parkinson’s disease. The effects of lactacystin were compared with those of other proteasome inhibitors .
  • Results : Lactacystin treatment was found to exacerbate the symptoms of Parkinson’s disease in animal models. This suggests that proteasome inhibition could be a potential therapeutic target for the treatment of Parkinson’s disease .

6. Antibiotic Research

  • Application Summary : Lactacystin is used in antibiotic research. It is a proteasome inhibitor that interferes with the degradation of proteins involved in bacterial growth and survival .
  • Methods of Application : The study involved the administration of lactacystin to bacterial cultures. The effects of lactacystin were compared with those of other proteasome inhibitors .
  • Results : Lactacystin treatment was found to inhibit the growth of bacteria and induce cell death. This suggests that proteasome inhibition could be a potential therapeutic strategy for the treatment of bacterial infections .

Future Directions

Lactacystin has stimulated new possibilities in cancer control. New and innovative uses are regularly being found for lactacystin, including as a model to study dementia . New formulations and delivery systems may facilitate its use clinically as an anticancer agent .

properties

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897422
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactacystin

CAS RN

133343-34-7
Record name Lactacystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133343-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactacystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lactacystin
Reactant of Route 2
Lactacystin
Reactant of Route 3
Lactacystin
Reactant of Route 4
Lactacystin
Reactant of Route 5
Lactacystin
Reactant of Route 6
Lactacystin

Citations

For This Compound
20,000
Citations
G Fenteany, SL Schreiber - Journal of Biological Chemistry, 1998 - ASBMB
Lactacystin, a microbial natural product that inhibits cell proliferation … Lactacystin binds certain catalytic subunits of the 20 S … action and some applications of lactacystin are discussed, as …
Number of citations: 514 www.jbc.org
H Tomoda, S Omura - Yakugaku Zasshi, 2000 - jstage.jst.go.jp
… that lactacystin induces neuritogenesis of neuroblastoma cells. Studies on its mode of action … that lactacystin arrests the cell cycle at both GO/Gl and G2 phases”) However, lactacystin …
Number of citations: 64 www.jstage.jst.go.jp
S Omura, T FUJIMOTO, K OTOGURO… - The Journal of …, 1991 - jstage.jst.go.jp
… It wasfound that whenNeuro 2Acells were treated with lactacystin (1.3^m), a … Finally, we examined the effect of lactacystin on the intracellular CAMPlevels ofNeuro 2Acells since a similar …
Number of citations: 667 www.jstage.jst.go.jp
S Ōmura, A Crump - The Journal of Antibiotics, 2019 - nature.com
… Lactacystin exemplifies the role that serendipity plays in drug … , lactacystin stimulated new possibilities in cancer control. New and innovative uses are regularly being found for lactacystin…
Number of citations: 52 www.nature.com
LR Dick, AA Cruikshank, L Grenier, FD Melandri… - Journal of Biological …, 1996 - ASBMB
… of proteasome inactivation by lactacystin. In this report, we show that lactacystin hydrolyzes in … formation of the intermediate clasto-lactacystin -lactone and that lactacystin, per se, is not a …
Number of citations: 482 www.jbc.org
G Fenteany, RF Standaert, WS Lane, S Choi, EJ Corey… - Science, 1995 - science.org
… lactacystin, we tested a series ofanalogs and found that a synthetic P-lactone (compound 1 in Fig.1) related to lactacystin … the product of hydrolysis of the lactacystin thioester or the 1-…
Number of citations: 981 www.science.org
S Takahashi, K Uchida, A Nakagawa… - The Journal of …, 1995 - jstage.jst.go.jp
… lactacystin was determined successfully by NMR spectroscopy and X-ray crystallographic analysis2*. Lactacystin … origin of carbon atoms of lactacystin by the feeding experiments of 13C-…
Number of citations: 19 www.jstage.jst.go.jp
EJ Corey, GA Reichard - Journal of the American Chemical …, 1992 - ACS Publications
… and TV-acetylcysteine allyl ester to form the allyl ester of lactacystin 12 (mp 182-184 C; [«]23d … of a small amount of water afforded pure synthetic lactacystin (1) as colorless needles (mp …
Number of citations: 233 pubs.acs.org
LR Dick, AA Cruikshank, AT Destree, L Grenier… - Journal of Biological …, 1997 - ASBMB
… In light of these control experiments, we feel that our inability to detect lactacystin in extracts from lactacystin-treated cells suggests that either lactacystin does not enter these cells or …
Number of citations: 288 www.jbc.org
G Fenteany, RF Standaert… - Proceedings of the …, 1994 - National Acad Sciences
… , clasto-lactacystin f-lactone, formally the product of elmination of N-acetylcysteine from lactacystin, is also active, whereas the corresponding clastolactacystin dihydroxy acid is …
Number of citations: 296 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.